Tetrahydropalmatrubine
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Overview
Description
Tetrahydropalmatrubine is a natural product found in Schefferomitra subaequalis, Stephania suberosa, and Corydalis saxicola with data available.
Scientific Research Applications
Pharmacokinetic Interactions
Tetrahydropalmatrubine has been evaluated for its impact on the pharmacokinetics of drugs metabolized by cytochrome P450 enzymes in beagle dogs. The study found that this compound exhibits minimal to no effect on the metabolism of drugs processed by CYP1A2 and CYP2D6 enzymes but significantly influences the pharmacokinetics of drugs metabolized by CYP3A, suggesting its potential to affect drug metabolism through herb-drug interactions (Zhao et al., 2016).
Synthesis and Structural Analysis
Research has also been conducted on the enantioselective total synthesis and structural analysis of this compound, providing valuable insights into its chemical properties and potential for further pharmacological exploration (Zein et al., 2010).
Inhibition of Human Cytochrome P450 Enzymes
This compound, along with other alkaloids, has been studied for its inhibitory effects on human cytochrome P450 enzymes. The findings indicate that this compound shows mechanism-based inhibition of CYP1A2 and CYP2D6, providing important information regarding its potential interactions with other pharmaceuticals and its safety profile in clinical settings (Zhao et al., 2015).
Therapeutic Effects in Disease Models
Studies have demonstrated the therapeutic potential of this compound in various disease models. For example, it has been shown to have a beneficial effect in a lipopolysaccharide-induced disseminated intravascular coagulation model, suggesting its potential in treating conditions associated with coagulation disorders and inflammation (Zhi et al., 2019).
Anxiolytic Properties
The anxiolytic effects of this compound and related compounds have been explored in animal models. Research indicates that these compounds may interact with the GABAergic system, providing anxiolysis without full antagonism by flumazenil, a benzodiazepine receptor antagonist. This suggests a potential role for this compound in the treatment of anxiety-related disorders (Henkes et al., 2011).
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 |
InChI Key |
DKBYSDUFSXFXMP-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Synonyms |
(S)-tetrahydropalmatrubine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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